4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid
Description
4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid is a benzoic acid derivative featuring a prop-2-enamido linker substituted with a cyano group and a pyridin-4-yl moiety. This structure combines a carboxylic acid group (for solubility and hydrogen bonding) with an acrylamide-based scaffold that incorporates electron-withdrawing (cyano) and aromatic (pyridinyl) groups.
Properties
IUPAC Name |
4-[(2-cyano-3-pyridin-4-ylprop-2-enoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-10-13(9-11-5-7-18-8-6-11)15(20)19-14-3-1-12(2-4-14)16(21)22/h1-9H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPOYJIFWKNPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, suggesting that this compound may also interact with biological targets to exert its effects.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, suggesting that this compound may also be involved in multiple biochemical pathways.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.
Biological Activity
4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid is a synthetic compound with potential applications in medicinal chemistry and biochemistry. Its unique structural properties, characterized by the presence of a cyano group and a pyridine moiety, suggest various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.30 g/mol. The compound is classified as an enamide and is derived from cinnamic acid, known for its diverse applications in pharmacology.
The biological activity of this compound primarily involves its interaction with various biological targets at the molecular level. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Protein Interaction : It has been suggested that this compound can act as a modulator of protein degradation systems, influencing the ubiquitin-proteasome pathway and autophagy-lysosome pathway .
- Antioxidant Activity : Preliminary studies indicate that derivatives of benzoic acid can exhibit antioxidant properties, which may be relevant for mitigating oxidative stress in cells.
Biological Evaluations
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
- Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of benzoic acid derivatives on cancer cell lines such as Hep-G2 and A2058. Results indicated low cytotoxicity across these cell lines, suggesting a favorable safety profile for further development .
- Proteostasis Modulation : Research has shown that certain benzoic acid derivatives can enhance proteostasis by activating proteolytic pathways, which could be beneficial in age-related diseases where these pathways are compromised .
- Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of benzoic acid derivatives against various pathogens, indicating that this compound may also possess similar activities .
Scientific Research Applications
Medicinal Chemistry
4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies:
- Anticancer Activity: Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors that are overexpressed in tumors.
Biochemistry
In biochemical studies, this compound can serve as a probe to study enzyme interactions or cellular processes due to its ability to bind to specific proteins or nucleic acids.
Applications:
- Enzyme Inhibition Studies: Its structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into metabolic regulation.
Materials Science
The compound's unique properties also make it suitable for applications in materials science, particularly in the development of functional materials such as sensors or catalysts.
Potential Uses:
- Dye-Sensitized Solar Cells: Due to its electronic properties, it can be used as a sensitizer in solar cells, enhancing light absorption and energy conversion efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues from the evidence, focusing on molecular architecture, crystallographic data (where available), and functional group contributions.
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Space Group (if reported) |
|---|---|---|---|---|
| 4-[2-Cyano-3-(pyridin-4-yl)prop-2-enamido]benzoic acid | C₁₅H₁₄N₄O₃ | Benzoic acid, acrylamide, cyano, pyridinyl | 298.30 | Not reported |
| (E)-4-(2-(Pyridin-4-yl)vinyl)benzoic acid (IV) | C₁₄H₁₁NO₂ | Benzoic acid, vinylpyridinyl | 225.25 | P2₁ (monoclinic) |
| 6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-cyclohexylhexane-1-sulfonamide (15) | C₂₃H₃₃N₇O₃S | Sulfonamide, guanidino, cyano, pyridinyl | 503.63 | Not reported |
| 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid | C₁₂H₉ClN₂O₄S | Benzoic acid, sulfamoyl, chloro, pyridinyl | 312.73 | Not reported |
| 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid | C₂₂H₂₃N₅O₂ | Pyrimidine, benzazepine, propanoic acid | 401.45 | Not reported |
Key Observations:
Functional Group Diversity: The target compound’s acrylamide-cyano-pyridinyl combination contrasts with the vinylpyridinyl group in (E)-4-(2-(pyridin-4-yl)vinyl)benzoic acid (IV). The sulfamoyl group in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid introduces strong hydrogen-bond donor/acceptor properties, absent in the target compound, which relies on the carboxylic acid and amide for polarity .
Crystallographic Insights: Compounds with vinylpyridinyl groups (e.g., IV) crystallize in the monoclinic P2₁ space group, with unit cell parameters a = 3.89359(7) Å, b = 17.7014(3) Å, c = 8.04530(12) Å, β = 94.4030(16)°. These metrics suggest tight packing due to planar aromatic systems, a feature likely shared with the target compound if its acrylamide group adopts a similar conformation .
Synthetic Routes: The synthesis of vinylpyridinyl benzoic acids (e.g., IV) involves Knoevenagel condensation and oxidation steps , whereas the target compound’s acrylamide group may require Michael addition or cyano-group incorporation via nucleophilic substitution.
Electronic Effects: The cyano group in the target compound and 6-(2-cyano-3-(pyridin-4-yl)guanidino)-... However, in compound 15, the cyano is part of a guanidino group, which may enhance basicity compared to the target’s neutral cyano substituent .
Implications of Structural Differences
- Solubility : The carboxylic acid in the target compound and analogues (e.g., IV, 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid) ensures moderate aqueous solubility, but the acrylamide linker may reduce crystallinity compared to vinyl or sulfamoyl groups .
- Bioactivity Potential: Pyridinyl and benzoic acid moieties are common in kinase inhibitors (e.g., NAMPT inhibitors), suggesting the target compound could interact with similar targets, though this requires experimental validation .
Methodological Considerations
Structural data for analogues were determined using SHELXL and WinGX/ORTEP , standard tools for small-molecule crystallography . These methods would be applicable to the target compound for resolving its conformation and intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
